Cas no 1869057-83-9 (Alflutinib)

Alflutinib structure
Nom du produit:Alflutinib
Numéro CAS:1869057-83-9
Le MF:C28H31F3N8O2
Mégawatts:568.593355417252
CID:4742731
PubChem ID:118861389
Alflutinib Propriétés chimiques et physiques
Nom et identifiant
-
- Alflutinib
- AST2818
- A49A7A5YN4
- alflutinib (pseudo INN)
- GTPL10477
- BCP30339
- ASK120067
- example 3 [US10072002B2]
- 2-Propenamide, N-(2-((2-(dimethylamino)ethyl)methylamino)-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-6-(2,2,2-trifluoroethoxy)-3-pyridinyl)-
- CN(CCN(C1=NC(=C(C=C1NC(C=C)=O)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OCC(F)(F)F)C)C
- N-(2-((2-(Dimethylamin
- N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}-6-(
- furmonertinib
- N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
- Aflutinib
- Ivesa
- N-(2-(2-(dimethylamino)ethyl-methylamino)-5-((4-(1-methylindol-3-yl)pyrimidin-2-yl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide
- UNII-A49A7A5YN4
- EX-A2868-1
- AT42596
- Alflutinib;AST-2818;AST 2818;ASK120067;ASK 120067;ASK-120067
- AC-36862
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- AST-2818
- Alflutinib, AST-2818, AST2818, AST 2818
- HY-112870
- FIRMONERTINIB (SYNONYMS: ALFLUTINIB; FURMONERTINIB; AST2818)
- AKOS040745008
- Alflutinib?
- firmonertinib [INN]
- TS-08244
- FURMONERTINIB [WHO-DD]
- firmonertinib
- GHKOONMJXNWOIW-UHFFFAOYSA-N
- SCHEMBL17490447
- CHEMBL4297258
- N-[2-{[2-(dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
- Alflutinib(AST2818;AST-2818;ASK120067)
- 1869057-83-9
-
- Piscine à noyau: 1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
- La clé Inchi: GHKOONMJXNWOIW-UHFFFAOYSA-N
- Sourire: FC(COC1=C(C=C(C(=N1)N(C)CCN(C)C)NC(C=C)=O)NC1=NC=CC(C2=CN(C)C3C=CC=CC=32)=N1)(F)F
Propriétés calculées
- Qualité précise: 568.252207g/mol
- Masse isotopique unique: 568.252207g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 41
- Nombre de liaisons rotatives: 11
- Complexité: 865
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.4
- Poids moléculaire: 568.6g/mol
- Surface topologique des pôles: 100
Alflutinib PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-5 mg |
Alflutinib |
1869057-83-9 | 99.61% | 5mg |
¥3979.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-50 mg |
Alflutinib |
1869057-83-9 | 99.61% | 50mg |
¥14983.00 | 2022-04-26 | |
DC Chemicals | DC12389-250 mg |
Alflutinib |
1869057-83-9 | >98% | 250mg |
$1600.0 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-25 mg |
Alflutinib |
1869057-83-9 | 99.61% | 25mg |
¥9989.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-10 mg |
Alflutinib |
1869057-83-9 | 99.61% | 10mg |
¥5685.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-50mg |
Alflutinib |
1869057-83-9 | 99.61% | 50mg |
¥ 14983 | 2023-09-07 | |
DC Chemicals | DC12389-1g |
Alflutinib |
1869057-83-9 | 1g |
$3200.0 | 2023-09-15 | ||
1PlusChem | 1P021M0L-25mg |
Alflutinib(AST2818;AST-2818;ASK120067) |
1869057-83-9 | 99% | 25mg |
$1304.00 | 2024-06-17 | |
1PlusChem | 1P021M0L-50mg |
Alflutinib(AST2818;AST-2818;ASK120067) |
1869057-83-9 | 99% | 50mg |
$1743.00 | 2024-06-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-1 mg |
Alflutinib |
1869057-83-9 | 99.61% | 1mg |
¥1949.00 | 2022-04-26 |
Alflutinib Littérature connexe
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
1869057-83-9 (Alflutinib) Produits connexes
- 418781-20-1(2-(4-Methoxyphenyl)ethyl(4-methylbenzyl)amine Hydrobromide)
- 2138239-18-4((5-tert-butyl-4-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride)
- 1334146-93-8(3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine)
- 909418-84-4(1-(3,5-difluoro-4-methoxyphenyl)piperazine)
- 690991-18-5(N-(4-Sec-butylphenyl)-3-oxobutanamide)
- 1340131-16-9(3-(1-amino-2-hydroxyethyl)-1lambda6-thiolane-1,1-dione)
- 865182-79-2(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide)
- 1806318-11-5(3,6-Bis(trifluoromethyl)-2-bromopyridine)
- 102-84-1(Triallyl phosphite)
- 1262019-38-4(3-3-methyl-4-(trifluoromethoxy)phenylprop-2-enoic acid)
Fournisseurs recommandés
atkchemica
(CAS:1869057-83-9)Alflutinib

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête